molecular formula C14H16FNO2 B592977 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid CAS No. 1432794-98-3

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

Cat. No.: B592977
CAS No.: 1432794-98-3
M. Wt: 249.285
InChI Key: DYLIZXRQZRUDLA-UHFFFAOYSA-N
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Description

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic compound belonging to the class of indole-based synthetic cannabinoids. These compounds are known for their ability to mimic the effects of natural cannabinoids found in cannabis. The structure of this compound includes a fluorinated pentyl chain attached to an indole core, which is further substituted with a carboxylic acid group.

Scientific Research Applications

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole-based compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as pain management and anti-inflammatory effects.

    Industry: It is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The compound “1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid” is a synthetic cannabinoid . Synthetic cannabinoids like this one are known to primarily target the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, this compound likely acts as an agonist for the cannabinoid receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . .

Biochemical Pathways

Given its similarity to other synthetic cannabinoids, it likely influences theendocannabinoid system This system is involved in a wide range of physiological processes, so the downstream effects could be quite diverse

Pharmacokinetics

Other synthetic cannabinoids are known to be metabolized by multiple cytochrome p450 (cyp) enzymes . The CYP3A4 enzyme plays a prominent role in the metabolism of similar compounds . These metabolic processes can impact the bioavailability of the compound, influencing its effects on the body .

Result of Action

Given its role as a synthetic cannabinoid, it may produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and impacts on memory . It’s important to note that synthetic cannabinoids can be significantly more potent than natural cannabinoids, and their use has been associated with severe intoxication and even death .

Future Directions

The future of synthetic cannabinoids like 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in the continued research and understanding of their properties, effects, and potential risks . The emergence of new psychoactive substances (NPS) brings great challenges and serious risks to global public health . Therefore, the analytical data of such compounds are very useful for forensic, toxicological, and clinical diagnosis .

Preparation Methods

The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole-3-carboxylic acid.

    Fluorination: The introduction of the fluorinated pentyl chain is achieved through a nucleophilic substitution reaction. This involves the reaction of indole-3-carboxylic acid with 1-bromo-5-fluoropentane in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorinated pentyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salts or free acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and fluorinated compounds.

Comparison with Similar Compounds

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Fluoropentyl)-3-(1-naphthoyl)indole (AM-2201): Both compounds have a fluorinated pentyl chain, but AM-2201 has a naphthoyl group instead of a carboxylic acid group.

    1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (5F-CUMYL-PICA): This compound has a similar fluorinated pentyl chain but differs in the presence of a carboxamide group instead of a carboxylic acid group.

    1-(5-Fluoropentyl)-1H-indole-3-carboxylate (5F-PB-22): This compound is an ester derivative of this compound, with a carboxylate group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific structural features, such as the presence of a carboxylic acid group, which influences its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(5-fluoropentyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIZXRQZRUDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043085
Record name 5-Fluoro-PB-22 3-carboxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432794-98-3
Record name 5-Fluoro-PB-22 3-carboxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid formed in the body?

A1: Research using human liver microsomes suggests that this compound is a major metabolite of the new psychoactive substance 5F-QUPIC (quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate). The study indicates that 5F-QUPIC, characterized by its quinolinol ester structure, primarily undergoes a cleavage reaction when metabolized by cytochrome p450 enzymes in the liver. This cleavage leads to the formation of this compound. []

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